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Compound of Interest

Compound Name: (+)-cis-Rose oxide

Cat. No.: B1239159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

monoterpene ether, (+)-cis-rose oxide. The information presented herein is intended to

support research and development activities by providing detailed spectral data, experimental

protocols, and a logical workflow for the analysis of this compound. (+)-cis-Rose oxide, with

the IUPAC name (2R,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane, is a significant fragrance and

flavor compound found in nature. Its chemical formula is C₁₀H₁₈O, and it has a molecular

weight of 154.25 g/mol .

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for (+)-cis-rose oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data for cis-Rose Oxide
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

5.10 d 10.0 H-1'

4.43 dd 10.0, 2.5 H-2

3.90 ddd 11.0, 4.0, 2.0 H-6a

3.45 td 11.0, 2.5 H-6b

1.95 m H-3a

1.85 m H-4

1.69 s H-3' (E-methyl)

1.61 s H-3' (Z-methyl)

1.18 m H-5a

1.11 m H-3b

1.05 ddd 12.0, 4.0, 2.5 H-5b

0.92 d 6.5 4-CH₃

¹³C NMR Spectroscopic Data for cis-Rose Oxide
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Chemical Shift (δ) ppm Carbon Assignment

134.6 C-2'

122.8 C-1'

75.8 C-2

67.8 C-6

35.1 C-3

34.2 C-5

27.0 C-4

25.9 C-3' (E-methyl)

22.0 4-CH₃

18.6 C-3' (Z-methyl)

Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands for cis-Rose Oxide

Wavenumber (cm⁻¹) Intensity Assignment

2965 Strong C-H stretching (alkane)

2920 Strong C-H stretching (alkane)

2870 Medium C-H stretching (alkane)

1675 Medium C=C stretching (alkene)

1455 Medium C-H bending (alkane)

1375 Medium C-H bending (gem-dimethyl)

1080 Strong C-O-C stretching (ether)

Note: The near-infrared (NIR) spectrum of rose oxide also shows characteristic bands related

to C-H and C-O stretching overtones and combinations in the regions of 4000–4800 cm⁻¹,
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6400–6800 cm⁻¹, and 7200–7600 cm⁻¹ for C-H stretching, and 6400–7600 cm⁻¹ for C-O

stretching.[1]

Mass Spectrometry (MS)
Key Mass Fragments from Electron Ionization (EI) of cis-Rose Oxide

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

139 100 [M - CH₃]⁺

111 25 [C₈H₁₅]⁺

95 10 [C₇H₁₁]⁺

83 26 [C₆H₁₁]⁺

69 55 [C₅H₉]⁺

55 27 [C₄H₇]⁺

41 32 [C₃H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are representative and may be adapted based on the specific instrumentation

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

(+)-cis-Rose oxide sample (5-10 mg)

Deuterated chloroform (CDCl₃) with 0.03% TMS

5 mm NMR tubes
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High-field NMR spectrometer (e.g., 400 MHz or higher)

Pipettes and vials

Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of (+)-cis-rose oxide into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, avoiding the transfer

of any particulate matter.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical TMS peak.

Set the sample temperature to a constant value, typically 298 K.

¹H NMR Acquisition:

Use a standard single-pulse experiment.

Set the spectral width to approximately 12 ppm, centered around 5 ppm.

Acquire 16-64 scans to achieve a good signal-to-noise ratio.

Set the relaxation delay to 1-2 seconds.
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¹³C NMR Acquisition:

Use a standard proton-decoupled pulse program.

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

Acquire a sufficient number of scans (typically 1024 or more) due to the low natural

abundance of ¹³C.

Set the relaxation delay to 2 seconds.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Integrate the peaks in the ¹H spectrum and identify the multiplicities and coupling

constants.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in (+)-cis-rose oxide.

Materials and Equipment:

(+)-cis-Rose oxide sample (liquid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or acetone for cleaning

Soft tissue wipes

Procedure:
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Instrument Preparation:

Ensure the FTIR spectrometer and ATR accessory are clean and dry.

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Application:

Place a single drop of liquid (+)-cis-rose oxide directly onto the center of the ATR crystal.

Data Acquisition:

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Co-add and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

Identify the characteristic absorption bands and correlate them to specific functional

groups using standard IR correlation tables.

Note the wavenumber, intensity, and shape of the significant peaks.

Cleaning:

Thoroughly clean the ATR crystal with a soft tissue soaked in isopropanol or acetone and

allow it to dry completely before the next measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of (+)-cis-rose oxide.

Materials and Equipment:

(+)-cis-Rose oxide sample

High-purity solvent for dilution (e.g., ethyl acetate or hexane)
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GC-MS system equipped with a capillary column (e.g., HP-5MS)

Autosampler vials

Microsyringe

Procedure:

Sample Preparation:

Prepare a dilute solution of (+)-cis-rose oxide (e.g., 100 µg/mL) in a suitable volatile

solvent like ethyl acetate.

Transfer the solution to an autosampler vial.

GC-MS Instrument Conditions:

Injector:

Temperature: 250 °C

Injection volume: 1 µL

Mode: Split (e.g., 20:1 split ratio)

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase to 240 °C at a rate of 5 °C/min.

Final hold: Hold at 240 °C for 5 minutes.

Mass Spectrometer:

Ionization mode: Electron Ionization (EI) at 70 eV.
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Mass range: Scan from m/z 40 to 400.

Ion source temperature: 230 °C

Quadrupole temperature: 150 °C

Data Acquisition and Analysis:

Inject the sample and acquire the total ion chromatogram (TIC).

Identify the peak corresponding to (+)-cis-rose oxide based on its retention time.

Extract the mass spectrum for that peak.

Identify the molecular ion peak and the major fragment ions.

Compare the obtained mass spectrum with a reference library (e.g., NIST) for

confirmation.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

molecule like (+)-cis-rose oxide.
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Sample Preparation Data Acquisition Data Processing Data Analysis & Interpretation

Final Output
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of (+)-cis-Rose oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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